[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid
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Overview
Description
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid is a complex organic compound with a molecular formula of C15H11ClN2O5S2 This compound is notable for its unique structure, which includes a benzoxazole ring, a sulfamoyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the reaction of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core
Chemical Reactions Analysis
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells. In cancer cells, it may interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid can be compared with other benzoxazole derivatives and sulfonamide compounds. Similar compounds include:
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit various biological activities, such as antimicrobial and anticancer properties.
Sulfonamide compounds: These compounds contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of 2-({5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl}sulfanyl)acetic acid lies in its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components .
Properties
CAS No. |
750624-68-1 |
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Molecular Formula |
C15H11ClN2O5S2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)sulfamoyl]-1,3-benzoxazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O5S2/c16-10-3-1-2-4-11(10)18-25(21,22)9-5-6-13-12(7-9)17-15(23-13)24-8-14(19)20/h1-7,18H,8H2,(H,19,20) |
InChI Key |
FSOHVUYTPPUSFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC(=O)O)Cl |
Origin of Product |
United States |
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